Boc-asn-obzl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

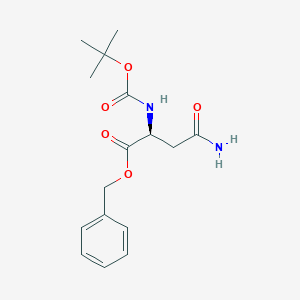

benzyl (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-12(9-13(17)19)14(20)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFPRPGXGYMAKL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50560088 | |

| Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13512-57-7 | |

| Record name | Benzyl N~2~-(tert-butoxycarbonyl)-L-asparaginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50560088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Dual Guardians: A Technical Guide to the Roles of Boc and OBzl Protecting Groups in Boc-Asn-OBzl

For Immediate Release

A Deep Dive into the Strategic Protection of Asparagine in Peptide Synthesis

In the intricate world of peptide synthesis, the precise orchestration of chemical reactions is paramount to achieving the desired final product with high purity and yield. A critical aspect of this orchestration is the use of protecting groups, temporary modifications to reactive functional groups that prevent unwanted side reactions. This technical guide delves into the specific roles of two key protecting groups, tert-butyloxycarbonyl (Boc) and benzyl (Bzl), in the context of the protected amino acid derivative, Boc-L-Asn(OBzl)-OH. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, providing in-depth information on the strategic importance of this dual-protection scheme.

The Challenge of Asparagine in Peptide Synthesis

Asparagine (Asn), with its carboxamide side chain, presents unique challenges during solid-phase peptide synthesis (SPPS). Under the conditions of peptide assembly and deprotection, the side chain can participate in undesirable intramolecular reactions, leading to the formation of impurities that are often difficult to separate from the target peptide. The two primary side reactions are:

-

Aspartimide Formation: The nitrogen of the peptide bond C-terminal to the asparagine residue can nucleophilically attack the side-chain carbonyl carbon, forming a cyclic succinimide derivative known as an aspartimide. This intermediate can then be hydrolyzed to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, leading to a heterogeneous product mixture. This reaction is particularly prevalent in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser motifs.

-

Dehydration to Nitrile: Under certain activation or cleavage conditions, the side-chain amide of asparagine can undergo dehydration to form a β-cyanoalanine residue. This modification alters the structure and biological activity of the final peptide.

To circumvent these issues, the side chain of asparagine is often protected during synthesis.

The Orthogonal Protection Strategy of Boc-Asn(OBzl)-OH

The use of Boc-L-Asn(OBzl)-OH employs a classic protection strategy that leverages the differential acid lability of the Boc and OBzl groups. This "orthogonal" or, more accurately, "differentially labile" approach allows for the selective removal of one protecting group while the other remains intact.

The Role of the Boc Group: A Temporary Shield for the N-terminus

The tert-butyloxycarbonyl (Boc) group serves as the temporary protecting group for the α-amino group of asparagine. Its primary functions are:

-

Preventing Polypeptide Polymerization: By blocking the N-terminus, the Boc group ensures that the amino acid can only be coupled at its C-terminus, allowing for the stepwise and controlled elongation of the peptide chain.[1]

-

Facilitating Controlled Deprotection: The Boc group is highly sensitive to moderately acidic conditions and can be quantitatively removed with reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM), typically in a 1:1 ratio.[2][3] This deprotection step regenerates the free amine at the N-terminus of the growing peptide chain, preparing it for the next coupling cycle.

The acid-catalyzed deprotection of the Boc group proceeds through the formation of a stable tert-butyl cation.

Caption: Boc Deprotection Mechanism.

The Role of the OBzl Group: A Robust Guardian for the Side Chain

The benzyl (Bzl) group, in the form of a benzyl ester (OBzl), is employed as a "permanent" or more robust protecting group for the side-chain carboxamide of asparagine. Its key roles are:

-

Preventing Aspartimide Formation: By sterically hindering the approach of the backbone amide nitrogen to the side-chain carbonyl carbon, the bulky benzyl group significantly reduces the rate of aspartimide formation.

-

Preventing Dehydration: The protection of the side-chain amide prevents its dehydration to a nitrile during the activation and coupling steps of peptide synthesis.

-

Stability to Repetitive Acidolysis: The benzyl ester linkage is stable to the mild acidic conditions used for the removal of the Boc group (e.g., TFA/DCM). This differential stability is the cornerstone of the Boc/Bzl protection strategy, allowing for the iterative deprotection of the N-terminus without affecting the side-chain protection.[4]

The OBzl group is typically removed during the final step of the synthesis, concurrently with the cleavage of the peptide from the solid-phase resin. This requires treatment with strong acids, most commonly anhydrous hydrogen fluoride (HF).

Quantitative Insights into Side-Chain Protection

While direct kinetic data for Boc-Asn(OBzl) is sparse in readily available literature, the principles of steric hindrance in preventing aspartimide formation are well-documented, particularly in the context of Fmoc-based synthesis which also suffers from this side reaction. A systematic comparison of different side-chain protecting groups for aspartic acid (which undergoes the same cyclization) highlights the importance of steric bulk.

| Side-Chain Protecting Group (for Asp) | Steric Demand | Relative Amount of Aspartimide Formation |

| OtBu (tert-butyl) | High | Lowest |

| OEpe (3-ethyl-3-pentyl) | Medium | Intermediate |

| OBno (5-n-butyl-5-nonyl) | Low | Highest |

| Table adapted from a study on Fmoc-Asp(OR)-OH derivatives, illustrating the principle of steric hindrance in reducing aspartimide formation.[2] |

Although this data is for aspartic acid in an Fmoc strategy, the underlying chemical principle that increased steric bulk of the side-chain protecting group reduces the rate of intramolecular cyclization is directly applicable to the role of the OBzl group in protecting asparagine in a Boc-based strategy. The benzyl group provides significant steric hindrance, thereby minimizing aspartimide formation.

Experimental Protocols

Boc Deprotection Protocol

This protocol describes the removal of the N-terminal Boc group from a resin-bound peptide containing a Boc-Asn(OBzl) residue.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

-

Pre-wash: Wash the resin with the deprotection solution (50% TFA in DCM) for 2 minutes.

-

Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes with gentle agitation.

-

Washing: Filter the deprotection solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (IPA) (3x), and then DCM (3x) to remove residual TFA and byproducts.

-

Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 5 minutes.

-

Final Washes: Wash the resin with DCM (5x) to remove excess base and prepare for the next coupling step.

Final Cleavage and OBzl Deprotection Protocol (HF Cleavage)

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of the OBzl side-chain protecting group. Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus.

-

Resin Preparation: Dry the peptide-resin thoroughly under high vacuum.

-

Scavenger Addition: Place the dried resin in the HF cleavage vessel and add a scavenger mixture, typically p-cresol and p-thiocresol, to trap reactive carbocations generated during cleavage.

-

HF Condensation: Cool the reaction vessel to -5 to 0 °C and condense anhydrous HF into the vessel.

-

Cleavage Reaction: Stir the mixture at 0 °C for 1-2 hours.

-

HF Evaporation: Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

-

Peptide Precipitation: Triturate the remaining resin and scavenger mixture with cold diethyl ether to precipitate the crude peptide.

-

Washing and Isolation: Wash the precipitate several times with cold diethyl ether to remove the scavengers.

-

Extraction and Lyophilization: Extract the crude peptide from the resin using an appropriate solvent (e.g., aqueous acetic acid) and lyophilize to obtain the final product.

Logical and Experimental Workflows

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Boc/Bzl Strategy.

Caption: Role of OBzl in Preventing Asparagine Side Reactions.

Conclusion

The dual-protection strategy embodied in Boc-L-Asn(OBzl)-OH provides a robust and effective solution to the challenges posed by the asparagine residue in solid-phase peptide synthesis. The Boc group acts as a readily cleavable, temporary shield for the N-terminus, enabling the stepwise assembly of the peptide chain. In concert, the more stable OBzl group effectively guards the asparagine side chain against debilitating side reactions, namely aspartimide formation and dehydration. The differential acid lability of these two protecting groups is the key to this strategy's success, allowing for a controlled and high-fidelity synthesis process. Understanding the distinct roles and chemical properties of the Boc and OBzl groups is fundamental for any researcher aiming to synthesize complex asparagine-containing peptides with high purity and yield.

References

An In-depth Technical Guide to Boc-Asn-OBzl: A Cornerstone in Peptide Synthesis

This technical guide provides a comprehensive overview of Nα-tert-butoxycarbonyl-L-asparagine benzyl ester (Boc-Asn-OBzl), a critical protected amino acid derivative for researchers, scientists, and professionals in drug development. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Chemical Structure and Properties

This compound is an L-asparagine derivative where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as a benzyl ester (OBzl). These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.

Chemical Structure:

-

IUPAC Name: (S)-Benzyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate[1][2]

-

Synonyms: Boc-L-Asn-OBzl, BOC-L-Asparagine benzyl ester, N-α-(t-Butoxycarbonyl)-L-asparagine benzyl ester[1]

-

CAS Number: 13512-57-7[1]

-

Molecular Weight: 322.36 g/mol [1]

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white solid | [1] |

| Melting Point | 124-126 °C | [1] |

| Boiling Point (Predicted) | 538.6 ± 50.0 °C | [1] |

| Density (Predicted) | 1.188 ± 0.06 g/cm³ | [1] |

| Purity | ≥97% | [2] |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ: 7.35 (6H, m), 7.13 (1H, d, J = 7.9 Hz), 6.94 (1H, br s), 5.10 (2H, s), 4.39 (1H, q, J = 7.4 Hz), 2.6-2.4 (2H, m), 2.03 (2H, t, J = 7.3 Hz), 1.37 (9H, s).[1]

Synthesis and Purification

The synthesis of this compound is typically achieved through the protection of L-asparagine. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is based on the benzylation of Boc-Asn-OH.

Materials:

-

Boc-L-asparagine (Boc-Asn-OH)

-

Benzyl bromide (BnBr)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolve Boc-L-asparagine in methanol.

-

Add cesium carbonate to the solution and stir until the reaction is complete.

-

Evaporate the solvent to obtain a white solid.

-

Dissolve the solid in DMF to form a suspension.

-

Slowly add benzyl bromide dropwise to the suspension and stir the mixture at room temperature overnight.

-

After the reaction is complete, evaporate the DMF under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate.

-

Wash the organic phase with brine.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Suspend the crude product in n-hexane, filter, and dry under vacuum to obtain the purified this compound as a white solid.[1]

References

An In-depth Technical Guide to the Synthesis of N-α-(t-Butoxycarbonyl)-L-asparagine Benzyl Ester

This technical guide provides a comprehensive overview of the synthesis of N-α-(t-Butoxycarbonyl)-L-asparagine benzyl ester, a valuable intermediate in peptide synthesis and drug development. The document details the necessary starting materials, outlines a reliable two-step synthetic pathway, and provides in-depth experimental protocols. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is included to facilitate understanding. This guide is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development.

Synthesis Overview

The synthesis of N-α-(t-Butoxycarbonyl)-L-asparagine benzyl ester (Boc-Asn-OBzl) is most effectively achieved through a two-step process starting from the commercially available amino acid, L-asparagine.

Step 1: Boc Protection of L-asparagine

The first step involves the protection of the α-amino group of L-asparagine using di-tert-butyl dicarbonate (Boc)₂O in an aqueous dioxane solution with sodium carbonate as a base. This reaction yields N-α-(t-Butoxycarbonyl)-L-asparagine (Boc-Asn-OH).

Step 2: Benzyl Esterification of Boc-L-asparagine

The second step is the esterification of the α-carboxyl group of Boc-Asn-OH with benzyl bromide in the presence of cesium carbonate as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF). This reaction produces the final product, N-α-(t-Butoxycarbonyl)-L-asparagine benzyl ester.

Experimental Data

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of N-α-(t-Butoxycarbonyl)-L-asparagine (Boc-Asn-OH)

| Parameter | Value | Reference |

| Starting Material | L-asparagine | [1] |

| Reagents | Di-tert-butyl dicarbonate, Sodium carbonate | [1] |

| Solvent | Water, 1,4-Dioxane | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | Overnight | [1] |

| Yield | 91% | [1] |

| Melting Point | 175-180 °C | [1] |

Table 2: Synthesis of N-α-(t-Butoxycarbonyl)-L-asparagine Benzyl Ester (this compound)

| Parameter | Value | Reference |

| Starting Material | N-α-(t-Butoxycarbonyl)-L-asparagine | [2] |

| Reagents | Benzyl bromide, Cesium carbonate | [2] |

| Solvent | Methanol, N,N-Dimethylformamide (DMF) | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Reaction Time | Overnight | [2] |

| Yield | 51% | [2] |

| Melting Point | 113-115 °C | [2] |

Experimental Protocols

Synthesis of N-α-(t-Butoxycarbonyl)-L-asparagine (Boc-Asn-OH)[1]

-

Dissolution of Starting Materials: In a suitable reaction vessel, dissolve L-asparagine (1.0 eq.) and sodium carbonate (1.0 eq.) in a solvent mixture of water and 1,4-dioxane (1:1 v/v) at room temperature.

-

Addition of Boc Anhydride: To the stirred solution, slowly add di-tert-butyl dicarbonate (1.2 eq.).

-

Reaction: Stir the reaction mixture overnight at room temperature.

-

Work-up:

-

Remove the 1,4-dioxane by distillation under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 2 with 37% hydrochloric acid, which will cause a white solid to precipitate.

-

-

Isolation and Purification:

-

Collect the solid product by filtration.

-

Wash the solid with water.

-

Dry the product under appropriate conditions to obtain BOC-L-asparagine as a white solid.

-

Synthesis of N-α-(t-Butoxycarbonyl)-L-asparagine Benzyl Ester (this compound)[2]

-

Formation of the Cesium Salt:

-

Dissolve N-[(1,1-dimethylethoxycarbonyl)amino]-L-asparagine (1.0 eq.) in methanol.

-

Add cesium carbonate (0.55 eq.) to the solution.

-

Evaporate the solvent to dryness to obtain a white solid.

-

-

Esterification:

-

Suspend the resulting solid in N,N-dimethylformamide (DMF).

-

Slowly add benzyl bromide (1.1 eq.) dropwise to the suspension.

-

Stir the mixture at room temperature overnight.

-

-

Work-up:

-

Evaporate the solvent under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate.

-

Wash the organic phase with brine.

-

-

Isolation and Purification:

-

Remove the solvent from the organic phase under reduced pressure to yield the crude product.

-

Suspend the crude product in n-hexane, filter, and dry under vacuum to obtain the final product as a white solid.

-

Visualization of the Experimental Workflow

The following diagram illustrates the two-step synthesis process from L-asparagine to the final product, N-α-(t-Butoxycarbonyl)-L-asparagine benzyl ester.

References

Technical Guide: Boc-L-Asparagine Benzyl Ester (Boc-Asn-OBzl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-tert-Butoxycarbonyl-L-asparagine benzyl ester (Boc-Asn-OBzl), a critical building block in peptide synthesis and drug development. This document details its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in the development of peptide-based therapeutics.

Core Compound Data

This compound is a derivative of the amino acid asparagine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a benzyl ester (OBzl). This dual protection strategy is fundamental to its application in controlled, stepwise peptide synthesis.

| Property | Value | Reference |

| CAS Number | 13512-57-7 | [] |

| Molecular Formula | C₁₆H₂₂N₂O₅ | [] |

| Molecular Weight | 322.36 g/mol | [] |

| Appearance | Solid | [] |

| Purity | Typically ≥97% | [] |

| Synonyms | (S)-Benzyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate, Benzyl N2-(tert-butoxycarbonyl)-L-asparaginate, tert-butyloxycarbonyl-L-asparagine benzyl ester | [] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the benzylation of the carboxylic acid of Nα-Boc-L-asparagine (Boc-Asn-OH). A general experimental protocol is outlined below.

Experimental Protocol: Benzylation of Boc-Asn-OH

Materials:

-

Nα-Boc-L-asparagine (Boc-Asn-OH)

-

Benzyl bromide (BnBr)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Brine solution

-

Water (H₂O)

Procedure:

-

Salt Formation: Dissolve Nα-Boc-L-asparagine (1 equivalent) in methanol. To this solution, add cesium carbonate (0.55 equivalents).

-

Solvent Evaporation: Once the reaction to form the cesium salt is complete, remove the methanol under reduced pressure to yield a white solid.

-

Benzylation: Dissolve the resulting solid in N,N-dimethylformamide to form a suspension. Add benzyl bromide (1.1 equivalents) dropwise to the suspension.

-

Reaction: Stir the mixture at room temperature overnight.

-

Work-up: After the reaction is complete, evaporate the DMF under reduced pressure. Dilute the residue with water and extract the product with ethyl acetate.

-

Purification: Wash the organic phase with brine. Remove the ethyl acetate under reduced pressure to obtain the crude product.

-

Final Product: Suspend the crude product in n-hexane, filter, and dry under vacuum to yield this compound as a white solid.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl protection strategy. In this methodology, the temporary Nα-Boc group is removed with a mild acid, while the more permanent benzyl-based side-chain protecting groups (like the OBzl ester of asparagine's C-terminus in this context, or side-chain protection for other amino acids) are cleaved at the end of the synthesis with a strong acid.

Experimental Protocol: Incorporation of this compound in SPPS

This protocol describes a single coupling cycle for adding an asparagine residue to a growing peptide chain on a solid support (e.g., Merrifield resin).

1. Resin Preparation:

-

Swell the peptide-resin in dichloromethane (DCM).

2. Nα-Boc Deprotection:

-

Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes to remove the Boc group from the N-terminus of the resin-bound peptide.

-

Wash the peptide-resin with DCM and then an alcohol (e.g., isopropanol) to remove residual TFA.

3. Neutralization:

-

Neutralize the resulting TFA salt of the terminal amine by washing the resin with a solution of a tertiary amine, such as 5-10% N,N-diisopropylethylamine (DIEA) in DCM, until the resin is no longer acidic.

-

Wash the resin thoroughly with DCM to remove excess base.

4. Amino Acid Coupling:

-

Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, HATU) in a suitable solvent like DMF or N-methyl-2-pyrrolidone (NMP).

-

Add an activating base such as DIEA to the solution.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).

5. Washing:

-

After complete coupling, wash the peptide-resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Role in Drug Development and Signaling Pathways

While this compound is a synthetic building block and not directly involved in biological signaling, it is instrumental in synthesizing peptides that can modulate these pathways. Asparagine residues in peptides can be critical for their structure, solubility, and interaction with biological targets.

For instance, many neuropeptides and peptide hormones contain asparagine. The synthesis of analogs of these peptides to study their function or to develop them as therapeutics relies on building blocks like this compound. One hypothetical application is in the synthesis of inhibitors for asparagine synthetase, an enzyme implicated in certain cancers.[2] By creating peptide-based molecules that mimic the enzyme's substrate, researchers can investigate potential therapeutic interventions.

References

Applications of Boc-Protected Asparagine in Peptide Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of tert-butyloxycarbonyl (Boc)-protected asparagine in peptide chemistry, with a focus on solid-phase peptide synthesis (SPPS). It details the challenges associated with incorporating asparagine into peptide chains, the strategies to overcome these challenges through side-chain protection, and practical experimental protocols.

The Challenge of Incorporating Asparagine in Peptide Synthesis

Asparagine (Asn) is a common amino acid in naturally occurring peptides and proteins. However, its incorporation during chemical peptide synthesis presents significant challenges due to the reactivity of its side-chain amide group. Two primary side reactions can occur, leading to the formation of impurities that are often difficult to separate from the desired peptide, thereby reducing the overall yield and purity of the synthesis.

Dehydration of the Side-Chain Amide

The most significant side reaction during the coupling of asparagine in both Boc and Fmoc peptide synthesis is the dehydration of the side-chain amide to form a nitrile, resulting in a β-cyano-alanine residue.[1] This reaction is particularly problematic when using carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC).[2] The dehydration occurs during the carboxyl activation of the Nα-protected asparagine.

Aspartimide Formation

Another common side reaction, particularly under basic conditions, is the formation of a cyclic aspartimide intermediate. This occurs through the nucleophilic attack of the backbone amide nitrogen of the C-terminally adjacent amino acid on the side-chain carbonyl group of the asparagine (or aspartic acid) residue. The aspartimide can then be opened by a nucleophile (such as piperidine in Fmoc chemistry or residual amines) to yield a mixture of α- and β-peptides, both of which are impurities. While more prevalent in Fmoc-SPPS due to the use of piperidine for deprotection, it can also occur in Boc-SPPS, especially during the neutralization step.[3]

Side-Chain Protection of Asparagine in Boc-SPPS

To mitigate the aforementioned side reactions, the side-chain amide of asparagine is often protected with a temporary protecting group. This protection prevents dehydration during activation and coupling and can also reduce the incidence of aspartimide formation. In Boc chemistry, the most commonly used protecting group for the asparagine side chain is the xanthyl (Xan) group.[2]

Boc-Asn(Xan)-OH is the derivative of choice in many Boc-SPPS protocols. The bulky Xan group effectively shields the side-chain amide from dehydration when carbodiimide coupling reagents are used. Another protecting group, the trityl (Trt) group, is more commonly employed in Fmoc chemistry but can also be used in Boc-SPPS.

| Feature | Unprotected Boc-Asn-OH | Boc-Asn(Xan)-OH | Boc-Asn(Trt)-OH |

| Primary Application | Boc-SPPS (with caution) | Boc-SPPS | Fmoc-SPPS (primarily) |

| Dehydration Risk | High (with carbodiimides) | Low | Low |

| Aspartimide Risk | Moderate | Low | Low |

| Solubility | Low in some solvents | Improved | Improved |

| Cleavage | - | TFA (labile), HF | TFA, HF |

Data on Coupling Efficiency in Boc-SPPS

The following table summarizes the relative difficulty of coupling for various Boc-protected amino acids, providing context for the challenges associated with asparagine incorporation.

| Amino Acid (Boc-Xaa-OH) | Relative Coupling Difficulty | Key Challenges |

| Gly, Ala, Leu | Low | Generally straightforward coupling. |

| Val, Ile | High | Steric hindrance from the β-branched side chain. |

| His(Dnp/Tos) | High | Potential for racemization. |

| Arg(Tos) | High | Steric hindrance and side-chain reactivity. |

| Asn/Gln (unprotected) | High | Side-chain dehydration (nitrile formation). |

| Asn(Xan)/Gln(Xan) | Moderate | Improved coupling due to prevention of side reactions. |

| Thr(Bzl), Ser(Bzl) | Moderate | Steric hindrance and potential for side reactions. |

This table is a qualitative summary based on general knowledge and findings in peptide chemistry literature.[4]

Experimental Protocols

The following protocols provide a general framework for the use of Boc-protected asparagine in manual solid-phase peptide synthesis.

General Boc-SPPS Cycle

The Boc-SPPS cycle consists of repetitive steps of deprotection, neutralization, and coupling.

Coupling of Boc-Asn(Xan)-OH

This protocol describes a standard coupling procedure for incorporating Boc-Asn(Xan)-OH into a growing peptide chain on a solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Asn(Xan)-OH (3 equivalents relative to resin loading)

-

1-Hydroxybenzotriazole (HOBt) (3 equivalents)

-

Diisopropylcarbodiimide (DIC) (3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the peptide-resin in DCM for 30 minutes, then wash with DMF (3 x 1 min).

-

In a separate vessel, dissolve Boc-Asn(Xan)-OH and HOBt in a minimal amount of DMF.

-

Add the solution from step 2 to the peptide-resin.

-

Add DIC to the reaction vessel.

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test. If the test is positive (indicating incomplete coupling), continue the reaction for an additional 1-2 hours or perform a second coupling.

-

Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and by-products.

Boc Deprotection

This protocol outlines the removal of the Nα-Boc protecting group to expose the free amine for the next coupling step.

Materials:

-

Peptide-resin with an N-terminal Boc group

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

Procedure:

-

Wash the peptide-resin with DCM (3 x 1 min).

-

Treat the resin with a solution of 50% TFA in DCM (v/v) for 1-2 minutes.

-

Drain the solution and treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes.

-

Wash the resin with DCM (3 x 1 min).

-

Neutralize the resin by washing with a solution of 5-10% DIEA in DCM (v/v) (3 x 2 min).

-

Wash the resin with DCM (3 x 1 min) and DMF (3 x 1 min) to prepare for the next coupling step.

HF Cleavage of a Peptide Containing Asn(Xan)

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups, including the Xan group, using anhydrous hydrogen fluoride (HF). This procedure must be performed in a specialized HF cleavage apparatus by trained personnel due to the extreme hazards associated with HF.

Materials:

-

Dried peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., p-cresol, p-thiocresol, anisole)

-

Diethyl ether (cold)

-

HF cleavage apparatus

Procedure:

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add the appropriate scavenger mixture. A common mixture is p-cresol:p-thiocresol:anisole (1:1:1, v/v). For a peptide containing Trp, indole can be added.

-

Cool the reaction vessel to -78 °C (dry ice/acetone bath).

-

Distill a calculated amount of anhydrous HF into the reaction vessel (typically 10 mL per gram of resin).

-

Allow the reaction mixture to warm to 0 °C and stir for 1-2 hours. The Xan group is labile to these conditions.

-

After the reaction is complete, remove the HF by vacuum distillation.

-

Precipitate the crude peptide by adding cold diethyl ether to the reaction vessel.

-

Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers.

-

Dry the crude peptide under vacuum.

-

Dissolve the peptide in an appropriate aqueous buffer for purification by HPLC.

Conclusion

The successful incorporation of asparagine in peptide synthesis, particularly using the Boc strategy, relies heavily on the effective protection of its side-chain amide. The use of Boc-Asn(Xan)-OH is a well-established method to prevent the formation of nitrile and aspartimide-related impurities, leading to higher yields and purities of the final peptide product. While the handling of asparagine-containing peptides requires careful consideration of potential side reactions, the protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize these important biomolecules.

References

The Tale of Two Phases: A Technical Guide to Boc-Asp(OBzl)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of methodology—solid-phase versus solution-phase—is a critical decision that profoundly impacts efficiency, scalability, and the purity of the final product. This guide provides an in-depth technical comparison of these two seminal techniques through the lens of a crucial building block: N-α-tert-butyloxycarbonyl-L-aspartic acid β-benzyl ester, or Boc-Asp(OBzl)-OH. This derivative of aspartic acid, with its acid-labile Boc group for temporary N-terminal protection and a benzyl ester for semi-permanent side-chain protection, presents unique advantages and challenges in both synthetic realms.

At a Glance: Boc-Asp(OBzl)-OH in SPPS vs. Solution-Phase Synthesis

While a direct, head-to-head comparison for the same peptide is scarce in literature, we can extrapolate typical performance indicators for each methodology. The following tables summarize the key quantitative and qualitative differences.

Table 1: Quantitative Comparison of Synthesis Methodologies

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Typical Per-Step Yield | >99% is achievable with optimized protocols | 90-99% |

| Overall Yield (Illustrative) | For a 10-mer peptide, a 99% average step yield results in an overall theoretical yield of ~90%. For a 70-mer, this drops to ~50%. | For a pentapeptide, an overall yield of 62% has been reported[1]. |

| Purification | Final, single purification after cleavage from the resin[2][3]. | Purification of intermediates required after each coupling step[3]. |

| Scalability | Well-suited for lab-scale and automated synthesis; large-scale can be challenging[3]. | Generally more scalable for large-quantity production[2]. |

| Aspartimide Formation | Can be significant, especially in sensitive sequences (e.g., Asp-Gly). Rates are sequence-dependent[4]. | Can still occur, but reaction conditions can be more readily controlled to minimize this side reaction. |

Table 2: Qualitative Comparison of Synthesis Methodologies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Speed & Labor | Faster and less labor-intensive due to ease of reagent removal by washing[3]. Amenable to automation. | Slower and more labor-intensive due to the need for intermediate purification[3][5]. |

| Reagent Stoichiometry | Excess reagents are used to drive reactions to completion[3]. | Near-stoichiometric amounts of reagents are often used to facilitate purification. |

| Solubility Issues | Aggregation of the growing peptide chain on the resin can hinder reactions. | Solubility of peptide intermediates in the chosen solvent can be a significant challenge. |

| Process Monitoring | Real-time monitoring can be challenging. | Intermediates can be fully characterized at each step. |

| Flexibility | Less flexible for the synthesis of very large or complex peptides due to cumulative yield loss. | More flexible for convergent synthesis strategies (fragment condensation). |

The Scourge of Aspartimide Formation

A primary challenge when incorporating aspartic acid residues is the base- or acid-catalyzed formation of an aspartimide intermediate. This five-membered ring can subsequently reopen to yield not only the desired α-peptide but also the isomeric β-peptide, as well as racemized products. This side reaction is particularly pronounced in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs[4]. While often associated with the basic conditions of Fmoc deprotection, the acidic conditions used for the final cleavage in Boc-SPPS can also promote aspartimide formation[4]. The use of the benzyl ester in Boc-Asp(OBzl)-OH is a standard approach, though bulkier side-chain protecting groups have been developed to further mitigate this issue through steric hindrance[6].

Caption: Pathway of Aspartimide Formation.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using Boc-Asp(OBzl)-OH

This protocol outlines a manual Boc-SPPS workflow for the incorporation of an Asp(OBzl) residue.

1. Resin Preparation:

-

Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

2. First Amino Acid Coupling (if not pre-loaded):

-

Couple the C-terminal Boc-protected amino acid to the resin using standard methods (e.g., the cesium salt method for Merrifield resin).

3. SPPS Cycle for Subsequent Amino Acids:

-

Deprotection: Remove the Nα-Boc group with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

-

Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual TFA and by-products.

-

Neutralization: Neutralize the resulting N-terminal trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DCM until a neutral pH is achieved (monitored by a colorimetric test like the chloranil test).

-

Washing: Wash the resin with DCM.

-

Coupling of Boc-Asp(OBzl)-OH:

-

Pre-activate Boc-Asp(OBzl)-OH (3 equivalents relative to resin loading) with a coupling agent such as dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in a minimal amount of N,N-dimethylformamide (DMF) or DCM for 10-15 minutes at 0°C.

-

Add the activated amino acid solution to the resin and couple for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative method like the ninhydrin (Kaiser) test[7].

-

-

Washing: Wash the resin with DCM and DMF to remove excess reagents and by-products.

-

Repeat the cycle for each subsequent amino acid.

4. Final Cleavage and Deprotection:

-

After synthesis of the full peptide, treat the peptide-resin with a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with scavengers (e.g., anisole), to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl ester from the aspartic acid residue. This step requires specialized equipment and safety precautions.

Caption: Boc-SPPS Workflow for Peptide Synthesis.

Solution-Phase Peptide Synthesis (SPPS) using Boc-Asp(OBzl)-OH

This protocol is adapted from the synthesis of a pentapeptide and illustrates a typical solution-phase coupling step[1].

1. Reactant Preparation:

-

Dissolve the N-terminal deprotected peptide ester (e.g., H-Gly-Phe-Leu-OMe, 1 equivalent) in a suitable solvent like DCM.

-

In a separate flask, dissolve Boc-Asp(OBzl)-OH (1 equivalent) in the same solvent.

2. Coupling Reaction:

-

To the solution of the peptide ester, add the solution of Boc-Asp(OBzl)-OH.

-

Add a base, such as triethylamine (Et3N) or DIEA (2 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add the coupling agent, for example, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate, 1.1 equivalents), and stir the mixture at 0°C for 2 hours.

-

Allow the reaction to warm to room temperature and continue stirring overnight.

3. Work-up and Purification:

-

Dilute the reaction mixture with DCM.

-

Wash the organic phase sequentially with water, a weak acid (e.g., 0.5 M HCl), a weak base (e.g., saturated aq. NaHCO3), and brine to remove excess reagents and water-soluble by-products[8].

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

-

The crude product must be purified, typically by column chromatography on silica gel or by recrystallization, to isolate the pure, protected peptide fragment.

4. Deprotection for Further Elongation:

-

The Nα-Boc group can be removed with TFA, as in SPPS, to prepare the fragment for the next coupling step.

-

Alternatively, if the C-terminal protecting group is a benzyl ester, both it and the Asp(OBzl) group can be removed simultaneously by catalytic hydrogenation.

Caption: Solution-Phase Peptide Synthesis Workflow.

Conclusion

The choice between solid-phase and solution-phase synthesis for peptides containing Boc-Asp(OBzl)-OH is dictated by the specific goals of the project. SPPS offers unparalleled speed and convenience for the synthesis of small to medium-sized peptides for research and screening purposes. Its major drawback is the accumulation of impurities and the potential for aggregation, which can drastically lower the yield of the target peptide.

Conversely, solution-phase synthesis, while more time-consuming and technically demanding, allows for the purification and characterization of intermediates at every step. This meticulous approach generally leads to higher purity for the final product and is more amenable to large-scale production where the cost of failed synthesis is high. For Boc-Asp(OBzl)-OH, careful control of coupling and deprotection conditions in either phase is paramount to minimizing aspartimide-related side products and ensuring the successful synthesis of the target peptide.

References

- 1. mdpi.com [mdpi.com]

- 2. bachem.com [bachem.com]

- 3. youtube.com [youtube.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. youtube.com [youtube.com]

- 6. Bot Detection [iris-biotech.de]

- 7. youtube.com [youtube.com]

- 8. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Stability and Storage of Boc-Asn-OBzl: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and storage considerations for Nα-tert-Butoxycarbonyl-L-asparagine benzyl ester (Boc-Asn-OBzl), a critical building block in peptide synthesis and other areas of chemical research. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal use of this reagent. While specific long-term stability studies on this compound are not extensively available in public literature, this guide synthesizes information on its constituent parts—the Boc protecting group, the asparagine side chain, and the benzyl ester—to provide a robust framework for its handling and storage.

Core Concepts of this compound Stability

This compound is a derivative of the amino acid asparagine, featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a benzyl ester (OBzl) protecting group on the C-terminus. The stability of this compound is primarily influenced by the lability of these protecting groups and the inherent reactivity of the asparagine side-chain amide.

Key Stability-Influencing Factors:

-

pH: The Boc group is notoriously sensitive to acidic conditions, leading to its removal. The benzyl ester and the asparagine side-chain amide can be hydrolyzed under strongly acidic or basic conditions.

-

Temperature: Elevated temperatures can accelerate degradation pathways, including deamidation and dehydration of the asparagine residue.

-

Moisture: The presence of water can facilitate hydrolytic degradation of the ester and deamidation of the side-chain amide.

Recommended Storage Conditions

To maintain the purity and integrity of this compound, proper storage is paramount. Based on general guidelines for similar protected amino acids, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C is ideal for long-term storage. Storage at room temperature (up to 30°C) is acceptable for shorter periods. | Reduces the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and hydrolysis. |

| Container | Use a tightly sealed, opaque container. | Protects from moisture and light. |

| Moisture | Store in a desiccated environment. | Prevents hydrolysis of the ester and side-chain amide. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be deamidation of the asparagine side chain and dehydration.

Deamidation Pathway

Deamidation of the asparagine residue is a common degradation route for asparagine-containing peptides and derivatives. This non-enzymatic reaction proceeds through a cyclic imide intermediate (succinimide), which can then hydrolyze to form either aspartyl or isoaspartyl derivatives. This process is significantly influenced by pH and temperature.

Caption: Deamidation pathway of this compound via a cyclic imide intermediate.

Dehydration Pathway

The asparagine side chain can undergo dehydration, particularly under activating conditions used in peptide synthesis (e.g., with carbodiimides), to form a β-cyanoalanine derivative. While less common during storage, it remains a potential degradation pathway.

Caption: Dehydration of the asparagine side chain in this compound.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a forced degradation study coupled with a stability-indicating analytical method is recommended.

Forced Degradation Protocol

Objective: To intentionally degrade a sample of this compound to identify potential degradation products and pathways.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to the following conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store solid sample at 105°C for 48 hours.

-

Photolytic Degradation: Expose solid sample to UV light (254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact this compound from its potential degradation products.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Caption: Workflow for assessing the stability of this compound.

Conclusion

While specific quantitative stability data for this compound is limited in the public domain, an understanding of its chemical structure allows for a scientifically sound approach to its storage and handling. By controlling factors such as temperature, moisture, and pH, the integrity of this valuable reagent can be maintained. The provided experimental protocols offer a framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of their starting materials in sensitive applications like peptide synthesis. It is recommended that users perform their own quality control checks, particularly if the material has been stored for an extended period or under non-ideal conditions.

An In-depth Technical Guide to the Boc/Bzl Protection Strategy in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of successful peptide synthesis. Among the established methodologies, the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy, pioneered by Bruce Merrifield, remains a powerful and relevant approach, particularly for the synthesis of long or complex peptides. This technical guide provides a comprehensive overview of the core principles of the Boc/Bzl strategy, including detailed experimental protocols, quantitative data, and a discussion of potential side reactions.

Core Principles of the Boc/Bzl Strategy

The Boc/Bzl strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids. Side-chain functional groups are protected with more acid-stable benzyl-based (Bzl) protecting groups.[1] This difference in acid lability, though not strictly orthogonal, allows for the selective deprotection of the α-amino group during each cycle of peptide elongation without significantly affecting the side-chain protecting groups.[1]

The general workflow of solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy involves the following key steps:

-

Attachment of the C-terminal Amino Acid to the Resin: The first Boc-protected amino acid is anchored to a solid support, typically a Merrifield or MBHA resin.[2]

-

Boc Deprotection: The Boc group is removed from the α-amino group using a moderately strong acid, most commonly trifluoroacetic acid (TFA) in dichloromethane (DCM).[2]

-

Neutralization: The resulting ammonium salt is neutralized to the free amine, often with a tertiary amine like diisopropylethylamine (DIEA).[1]

-

Peptide Bond Formation (Coupling): The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound amino acid. Dicyclohexylcarbodiimide (DCC) is a classic activating agent used in this step.[2]

-

Final Cleavage and Deprotection: Upon completion of the peptide sequence, the peptide is cleaved from the resin, and the side-chain benzyl-based protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2]

Quantitative Data on Protection and Deprotection

The efficiency of protection and deprotection steps is critical for the overall success of peptide synthesis. The following tables summarize typical conditions and yields for the introduction of Boc and Bzl protecting groups.

| Amino Acid Derivative | Protection Conditions | Reaction Time | Yield (%) | Reference |

| Phenylalanine | (Boc)₂O, NaOH, tert-butanol/water | 16 h | 92-94 | [3] |

| Alanine | (Boc)₂O, NaOH, tert-butanol/water | 16 h | 92-94 | [3] |

| Glycine | (Boc)₂O, NaOH, dioxane/water | 24 h | 90-93 | [3] |

| Leucine | (Boc)₂O, NaOH, tert-butanol/water | 16 h | 95-97 | [3] |

| Proline | (Boc)₂O, NaOH, tert-butanol/water | 16 h | 95-97 | [3] |

| Valine | (Boc)₂O, NaOH, tert-butanol/water | 72 h | 85-90 | [3] |

| Amino Acid Side Chain | Protecting Group | Protection Conditions | Deprotection Conditions | Reference |

| Serine, Threonine (Hydroxyl) | Benzyl (Bzl) ether | Benzyl bromide, NaH | Anhydrous HF or TFMSA | [4][5] |

| Aspartic Acid, Glutamic Acid (Carboxyl) | Benzyl (Bzl) ester | Benzyl alcohol, acid catalyst | Anhydrous HF or TFMSA | [5] |

| Cysteine (Thiol) | 4-Methylbenzyl (Meb) | 4-Methylbenzyl chloride, base | Anhydrous HF | [4] |

| Lysine (ε-Amino) | 2-Chlorobenzyloxycarbonyl (2-Cl-Z) | 2-Chlorobenzyl chloroformate, base | Anhydrous HF | [5] |

| Tyrosine (Phenolic Hydroxyl) | 2-Bromobenzyloxycarbonyl (2-Br-Z) | 2-Bromobenzyl chloroformate, base | Anhydrous HF | [5] |

| Arginine (Guanidino) | Tosyl (Tos) | Tosyl chloride, base | Anhydrous HF | [5] |

| Histidine (Imidazole) | Benzyloxymethyl (Bom) | Benzyloxymethyl chloride, base | Anhydrous HF | |

| Tryptophan (Indole) | Formyl (For) | Formic acid | Anhydrous HF with scavengers | [4] |

Experimental Protocols

Boc Protection of an Amino Acid (e.g., Phenylalanine)

Materials:

-

L-Phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Pentane

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a suitable reaction vessel, dissolve NaOH in water.

-

Add L-phenylalanine to the stirred solution at ambient temperature, followed by the addition of tert-butanol.

-

To the well-stirred, clear solution, add di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may appear.

-

Continue stirring the reaction mixture overnight at room temperature. The final pH of the clear solution should be between 7.5 and 8.5.

-

Extract the reaction mixture twice with pentane. The organic phase is then extracted three times with a saturated aqueous sodium bicarbonate solution.

-

Combine the aqueous layers and acidify to a pH of 1-1.5 by the careful addition of a KHSO₄ solution. This will be accompanied by the evolution of CO₂.

-

Extract the turbid reaction mixture four times with ethyl ether.

-

Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure at a bath temperature not exceeding 30°C.

-

The resulting oil is treated with hexane and allowed to crystallize overnight in a refrigerator.

-

Collect the white precipitate by filtration, wash with cold pentane, and dry under reduced pressure to a constant weight. A typical yield for N-tert-butoxycarbonyl-L-phenylalanine is in the range of 78–87%.[6]

Bzl Protection of a Serine Hydroxyl Group

Materials:

-

N-Boc-L-Serine

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-L-Serine in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium hydride (typically a 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir for 30 minutes at 0°C.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water at 0°C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-O-benzyl-L-Serine.

Standard Boc-SPPS Cycle

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield, MBHA) in DCM for 30 minutes.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM.

-

Neutralization: Neutralize the resin with a 5-10% solution of DIEA in DCM for 10 minutes. Wash the resin with DCM.

-

Coupling: Dissolve the next Boc-protected amino acid and a coupling agent (e.g., DCC) in a suitable solvent (e.g., DCM/DMF). Add the solution to the resin and shake for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.

-

Washing: Wash the resin thoroughly with DCM and isopropanol to remove excess reagents and byproducts.

-

Repeat steps 2-5 for each amino acid in the desired peptide sequence.

HF Cleavage and Deprotection

WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

Materials:

-

Peptide-resin

-

Anisole (scavenger)

-

Anhydrous hydrogen fluoride (HF)

-

Diethyl ether

Procedure:

-

Dry the peptide-resin thoroughly under high vacuum.

-

Place the dried peptide-resin in the reaction vessel of the HF apparatus.

-

Add a scavenger, such as anisole (typically 1 mL per gram of resin), to the reaction vessel.

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Distill a measured amount of anhydrous HF into the reaction vessel.

-

Stir the mixture at 0°C for 1 hour.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

-

Precipitate the peptide from the ether solution.

-

Collect the crude peptide by filtration or centrifugation and dry under vacuum.

Visualizing the Boc/Bzl Strategy

Diagrams created using Graphviz (DOT language) help to visualize the key chemical transformations and workflows in the Boc/Bzl strategy.

Caption: Mechanism of Boc protection of an amine.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: Workflow of Boc/Bzl Solid-Phase Peptide Synthesis.

Potential Side Reactions

While a robust method, the Boc/Bzl strategy is not without potential side reactions that can impact the purity and yield of the final peptide. These include:

-

Diketopiperazine Formation: Cyclization of the N-terminal dipeptide after Boc deprotection can occur, particularly with proline or glycine residues.[7]

-

Aspartimide Formation: The side chain of aspartic acid can cyclize to form a stable five-membered ring, especially in sequences containing Asp-Gly or Asp-Ser.[7]

-

Alkylation of Tryptophan: The indole side chain of tryptophan is susceptible to alkylation by carbocations generated during Boc deprotection and the final cleavage.

-

Oxidation of Methionine: The thioether side chain of methionine can be oxidized to the sulfoxide.

-

Incomplete Deprotection or Cleavage: Steric hindrance or peptide aggregation can lead to incomplete removal of protecting groups or incomplete cleavage from the resin.

The use of appropriate scavengers in the cleavage cocktail (e.g., anisole, thioanisole) is crucial to mitigate some of these side reactions by trapping reactive carbocations.

Conclusion

The Boc/Bzl protection strategy remains a highly valuable tool in the arsenal of the peptide chemist. Its long history of successful application in the synthesis of complex peptides speaks to its reliability. A thorough understanding of its core principles, careful execution of the experimental protocols, and awareness of potential side reactions are essential for leveraging this powerful methodology in research and drug development. While the use of hazardous reagents like HF necessitates stringent safety precautions, the Boc/Bzl strategy often proves to be the method of choice for challenging peptide sequences.

References

- 1. peptide.com [peptide.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. researchgate.net [researchgate.net]

- 4. peptide.com [peptide.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. biosynth.com [biosynth.com]

- 7. researchgate.net [researchgate.net]

Commercial Suppliers of High-Purity Boc-Asn-OBzl

An In-depth Technical Guide to Commercial High-Purity Boc-L-Asparagine-OBzl for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available high-purity N-α-tert-Butoxycarbonyl-L-asparagine benzyl ester (Boc-Asn-OBzl), a critical building block in peptide synthesis and drug development. This document offers a comparative summary of suppliers, detailed experimental protocols for synthesis and quality control, and a workflow for procurement and utilization.

The selection of a reliable supplier is paramount to ensure the quality and reproducibility of research and development outcomes. The following table summarizes key quantitative data for this compound and its closely related derivatives from various commercial suppliers. Researchers should note that "Boc-L-aspartic acid 1-benzyl ester" and "Boc-L-aspartic acid α-benzyl ester" are synonyms for this compound.

| Supplier | Product Name | CAS Number | Purity | Molecular Weight |

| Chem-Impex | Boc-L-aspartic acid α-benzyl ester | 30925-18-9 | ≥ 99% (HPLC)[1] | 323.3 g/mol [1] |

| Chem-Impex | Boc-L-aspartic acid β-benzyl ester | 7536-58-5 | ≥ 98.5% (HPLC)[2] | 323.3 g/mol [2] |

| Acrotein ChemBio | Boc-L-aspartic acid 1-benzyl ester | 30925-18-9 | 97% | 323.341 g/mol |

| CymitQuimica | This compound | 13512-57-7 | 97%[3] | 322.3563 g/mol [3] |

| Thermo Fisher Scientific | N(alpha)-Boc-L-asparagine | 7536-55-2 | ≥98.0 to ≤102.0% | - |

Note: Purity analysis methods are specified where available. Researchers are advised to request certificates of analysis (CoA) from suppliers for detailed batch-specific purity information.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of benzyl (S)-4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate is described below, adapted from established methods.[4]

Materials:

-

N-[(1,1-dimethylethoxy)carbonyl]-L-aspartic acid

-

Methanol

-

Cesium carbonate

-

N,N-dimethylformamide (DMF)

-

Benzyl bromide

-

Ethyl acetate

-

Brine

-

n-hexane

Procedure:

-

Dissolve N-[(1,1-dimethylethoxycarbonyl)amino]-L-aspartic acid (1 eq.) in methanol.

-

Add cesium carbonate (0.55 eq.) to the solution.

-

Evaporate the solvent to obtain a white solid.

-

Dissolve the solid in DMF to form a suspension.

-

Slowly add benzyl bromide (1.1 eq.) dropwise to the suspension and stir the mixture at room temperature overnight.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate.

-

Wash the organic phase with brine.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Suspend the crude product in n-hexane, filter, and dry under vacuum to obtain the final product as a white solid.[4]

A more recent, streamlined one-pot synthesis involves reacting L-asparagine with Boc₂O and sodium carbonate, followed by the direct addition of benzyl bromide and a phase-transfer catalyst, achieving a high yield.[5]

Application in Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in the Boc/Bzl strategy for solid-phase peptide synthesis.[6] The general workflow for incorporating an asparagine residue is as follows:

Materials:

-

Merrifield or MBHA resin with a growing peptide chain (free N-terminus)

-

This compound

-

Dicyclohexylcarbodiimide (DCC) or other coupling agents

-

Trifluoroacetic acid (TFA)

-

Triethylamine or other bases for neutralization

Procedure:

-

Deprotection: Remove the N-terminal Boc protecting group from the resin-bound peptide using a solution of 20-50% TFA in a suitable solvent.[6]

-

Neutralization: Neutralize the resulting free amino terminus with a base like triethylamine.[6]

-

Coupling: Activate the carboxylic acid of this compound with a coupling agent such as DCC and add it to the resin to couple with the free N-terminus of the peptide. To prevent dehydration of the asparagine side chain, pre-activation of the amino acid derivative or the use of activating reagents other than carbodiimides is recommended.[7]

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat the deprotection, neutralization, and coupling cycle for the subsequent amino acids in the peptide sequence.

Quality Control Methodologies

Ensuring the purity of this compound is critical for successful peptide synthesis. The primary methods for quality control are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound and identify any impurities.

-

Typical Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, often with 0.1% trifluoroacetic acid.

-

Detection: UV detection at 220 nm and 254 nm.

-

Analysis: The purity is determined by the peak area percentage of the main product peak relative to the total peak area. A purity of ≥98% is generally required for peptide synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure of this compound.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the benzyl group (multiplets in the aromatic region, ~7.3 ppm, and a singlet for the CH₂ group around 5.1 ppm), and the amino acid backbone protons.

-

¹³C NMR: The carbon NMR spectrum provides further confirmation of the carbon framework.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of procuring and utilizing high-purity this compound in a research setting.

Caption: Procurement and Quality Control Workflow for this compound.

Caption: Role of this compound in the Solid-Phase Peptide Synthesis (SPPS) cycle.

References

Methodological & Application

Application Note: Step-by-Step Protocol for Coupling Boc-Protected Asparagine in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of asparagine (Asn) residues during Boc-based Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to potential side reactions stemming from its carboxamide side chain. The two most common side reactions are the dehydration of the side-chain amide to form a β-cyanoalanine derivative and aspartimide formation. These side reactions can lead to impurities that are difficult to separate and result in lower overall yield of the target peptide.

To mitigate these issues, the use of a side-chain protecting group on the asparagine residue is critical. While older methods may have used unprotected asparagine, modern protocols strongly advocate for derivatives like N-α-Boc-N-γ-trityl-L-asparagine (Boc-Asn(Trt)-OH). The bulky trityl (Trt) group effectively prevents side-chain dehydration and enhances the solubility of the amino acid derivative, leading to higher coupling efficiency and purity.[1] This protocol details the coupling of Boc-Asn(Trt)-OH using HBTU, a highly efficient activating agent.

Experimental Protocol: Coupling of Boc-Asn(Trt)-OH

This protocol outlines the manual steps for a single coupling cycle of Boc-Asn(Trt)-OH onto a peptide-resin in a Boc-SPPS workflow. The procedure assumes the synthesis is proceeding from the C-terminus to the N-terminus on a suitable resin (e.g., PAM or MBHA resin).

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

Boc-Asn(Trt)-OH

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

1-Hydroxybenzotriazole (HOBt) (optional, for racemization suppression)

-

Methanol (MeOH)

-

Kaiser Test Kit (for monitoring reaction completion)

Step 1: N-terminal Boc Deprotection

-

Resin Swelling: Swell the peptide-resin in DCM for 15-20 minutes.

-

Pre-wash: Perform a pre-wash with 50% (v/v) TFA in DCM for 1-2 minutes and drain.[2]

-

Deprotection: Add a fresh solution of 50% TFA in DCM to the resin and shake for 20-30 minutes.[2] The resin-bound amino group is now deprotected and protonated as a trifluoroacetate salt.

-

Washing: Drain the TFA solution and wash the resin thoroughly to remove residual acid.

-

3x with DCM

-

3x with MeOH

-

3x with DMF

-

Step 2: Neutralization

-

Add a solution of 10% (v/v) DIPEA in DMF to the resin.

-

Shake for 5-10 minutes to neutralize the N-terminal ammonium salt.

-

Drain the neutralization solution and wash the resin 3-5 times with DMF to remove excess base.

Alternative In-situ Neutralization: Neutralization can be performed concurrently with the coupling step by adding sufficient DIPEA to neutralize the resin and facilitate the coupling reaction.[3] This can help minimize aspartimide formation.[2]

Step 3: Amino Acid Activation and Coupling

-

Prepare Activation Solution: In a separate vessel, dissolve Boc-Asn(Trt)-OH (2-4 equivalents relative to resin substitution) in DMF. Add HBTU (2-4 eq.) and, if desired, HOBt (2-4 eq.).[3]

-

Activate: Add DIPEA (4-8 eq.) to the activation solution and vortex for 1-2 minutes. The solution should change color, indicating the formation of the active ester.[4]

-

Couple to Resin: Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Reaction: Shake the reaction vessel at room temperature for 30-60 minutes. Reaction times can be shorter (10-30 min) for efficient couplings.[5]

-

Monitor: Take a small sample of resin beads and perform a Kaiser test to monitor for the presence of free primary amines.[6] A negative Kaiser test (yellow beads) indicates the reaction is complete. If the test is positive (blue beads), extend the reaction time or perform a second coupling.

Step 4: Post-Coupling Wash

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly to remove excess reagents and byproducts.

-

3x with DMF

-

3x with DCM

-

3x with MeOH

-

-

The resin is now ready for the next deprotection and coupling cycle.

Data Presentation

Table 1: Comparison of Coupling Reagents for Protected Amino Acids in SPPS

| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Activation Time | Advantages | Disadvantages |

|---|---|---|---|---|

| HBTU/DIPEA | 1 : 1 : 2 | < 2 minutes | Fast, high efficiency, low racemization, suitable for automated synthesis.[5][7] | Can react with unprotected hydroxyl groups.[8] |

| DIC/HOBt | 1 : 1.1 : - | ~10 minutes | Cost-effective, suppresses racemization. | Forms insoluble DCU byproduct; can cause side-chain dehydration in Asn/Gln if unprotected.[3][9] |

| PyBOP/DIPEA | 1 : 1 : 2 | < 5 minutes | Similar to HBTU; byproduct (HMPA) is not formed.[9] | More expensive than carbodiimides. |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in a single coupling cycle within a Boc-SPPS protocol.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chempep.com [chempep.com]

- 3. peptide.com [peptide.com]

- 4. rsc.org [rsc.org]

- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bot Detection [iris-biotech.de]

- 7. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. bachem.com [bachem.com]

Application Notes and Protocols: Recommended Coupling Reagents for the Synthesis of Boc-L-Asn-OBzl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the selection of appropriate coupling reagents for the esterification of N-α-tert-butyloxycarbonyl-L-asparagine (Boc-L-Asn-OH) with benzyl alcohol to synthesize N-α-tert-butyloxycarbonyl-L-asparagine benzyl ester (Boc-L-Asn-OBzl). This reaction is a critical step in peptide synthesis and the development of peptide-based therapeutics. This guide details the most commonly employed coupling reagents, outlines protocols for their use, and discusses strategies to mitigate common side reactions, thereby enabling researchers to optimize reaction conditions for improved yield and purity.

Introduction

The synthesis of Boc-L-Asn-OBzl is a fundamental procedure in solid-phase and solution-phase peptide synthesis. The benzyl ester serves as a versatile protecting group for the C-terminal carboxylic acid, which can be readily removed under mild hydrogenolysis conditions. The choice of coupling reagent is paramount to the success of the esterification, directly impacting reaction efficiency, yield, and the formation of undesirable byproducts.

The primary challenges associated with the coupling of Boc-L-Asn-OH are twofold:

-

Dehydration of the Asparagine Side Chain: The amide group in the asparagine side chain is susceptible to dehydration under certain activation conditions, leading to the formation of a β-cyanoalanine derivative. This side reaction is particularly prevalent with carbodiimide-based coupling reagents.

-

Succinimide Formation: Intramolecular cyclization of the activated asparagine residue can lead to the formation of a succinimide derivative. This can result in racemization and the formation of β-aspartyl peptide impurities upon ring-opening.

This application note provides a comparative overview of commonly used coupling reagents and detailed protocols to aid in the selection of the most suitable method for your specific research needs.

Comparative Analysis of Recommended Coupling Reagents

The selection of a coupling reagent should be based on a balance of reactivity, cost, and the potential for side reactions. The following table summarizes the performance of several recommended coupling reagents for the synthesis of Boc-L-Asn-OBzl.

| Coupling Reagent/Method | Additives | Typical Reaction Time | Typical Yield (%) | Purity | Key Considerations |

| DCC | HOBt or DMAP | 12-24 hours | 60-80% | Moderate to Good | Cost-effective; byproduct (DCU) is insoluble and easily filtered; risk of nitrile formation. |